

Application Notes and Protocols: Laboratory Preparation of 2-Bromo-4-methylaniline

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Compound of Interest

Compound Name: **2-Bromo-4-methylaniline**

Cat. No.: **B145976**

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This document provides detailed procedures for the laboratory synthesis of **2-Bromo-4-methylaniline**, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The protocols outlined below are based on established chemical transformations, primarily involving the electrophilic bromination of 4-methylaniline (p-toluidine).

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-4-methylaniline** is presented in the table below for easy reference.

Property	Value
CAS Number	583-68-6[4]
Molecular Formula	C ₇ H ₈ BrN[5]
Molecular Weight	186.05 g/mol [5]
Appearance	Colorless liquid[4]
Melting Point	26°C[4]
Boiling Point	240°C[4]
Density	1.500 g/cm ³ [4]
Refractive Index	1.6020[4]
Solubility	Soluble in alcohols and ethers; insoluble in water[4]

Experimental Protocols

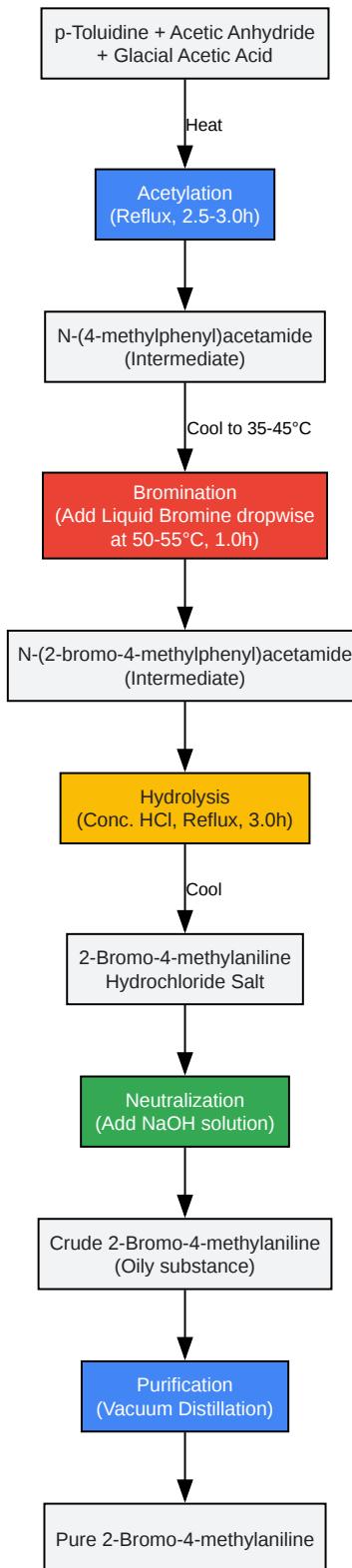
The most common and reliable laboratory method for the synthesis of **2-Bromo-4-methylaniline** involves a three-step process starting from p-toluidine. This method utilizes an acetylation step to protect the amino group, thereby controlling the regioselectivity of the subsequent bromination.[2]

Overall Reaction Scheme:

- Acetylation: p-Toluidine is reacted with acetic anhydride to form N-(4-methylphenyl)acetamide.
- Bromination: The protected intermediate, N-(4-methylphenyl)acetamide, is brominated to yield N-(2-bromo-4-methylphenyl)acetamide.
- Hydrolysis: The acetyl group is removed by acid or base hydrolysis to give the final product, **2-Bromo-4-methylaniline**.[2]

Experimental Workflow Diagram

Synthesis Workflow for 2-Bromo-4-methylaniline

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Caption: A flowchart illustrating the multi-step synthesis of **2-Bromo-4-methylaniline**.

Detailed Methodology

Step 1: Acetylation of p-Toluidine

- To a 3-liter three-neck flask equipped with a mechanical stirrer and reflux condenser, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.[4]
- Stir the mixture and heat to reflux for 2.5-3.0 hours.[4]
- After the reflux period, allow the reaction mixture to cool naturally to 35-45°C while continuing to stir.[4] The resulting solution contains N-(4-methylphenyl)acetamide.

Step 2: Bromination of N-(4-methylphenyl)acetamide

- While maintaining the temperature of the cooled solution between 50-55°C, add 450-500 g of liquid bromine dropwise.[4] Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.
- After the addition is complete, continue to stir the mixture at 50-55°C for an additional hour. [4]
- Pour the reaction mixture into 10-20 liters of ice water with vigorous stirring.[4]
- The precipitated solid, N-(2-bromo-4-methylphenyl)acetamide, is collected by filtration, washed with water, and can be further purified by crystallization from 80% ethanol to obtain white, needle-like crystals.[4]

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide

- In a 3-liter single-neck flask, place the N-(2-bromo-4-methylphenyl)acetamide obtained from the previous step, 700-800 mL of glacial acetic acid, and 700-800 mL of concentrated hydrochloric acid.[4]
- Heat the mixture to reflux for 3.0 hours.[4]

- Allow the solution to cool completely, which will result in the precipitation of the crude hydrochloride salt of the product.[4]
- Collect the solid by filtration, wash with ethanol, and dry.[4]

Step 4: Isolation and Purification of 2-Bromo-4-methylaniline

- Suspend the dried hydrochloride salt in 1200 mL of water in a beaker.[4]
- Prepare a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water.
- With rapid stirring, add the sodium hydroxide solution to the hydrochloride salt suspension. This will liberate the free amine as an oily substance.[4]
- Separate the oily layer and purify it by vacuum distillation to obtain the final product, **2-Bromo-4-methylaniline**.[4] The expected yield is between 51-57%. [4]

Alternative Bromination Agents

While molecular bromine is commonly used, other brominating agents such as N-bromosuccinimide (NBS) can also be employed for the bromination step. The use of NBS may offer advantages in terms of handling and selectivity.[1][2] Additionally, an in-situ generation of bromine using a hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) system has been reported to yield the monobrominated product in high yields with reduced formation of dibrominated byproducts.[2]

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